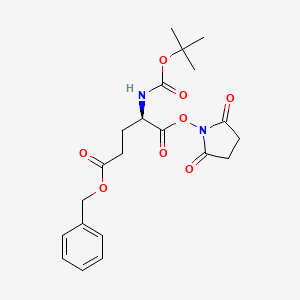

Boc-D-glu(obzl)-osu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

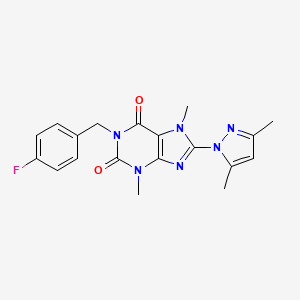

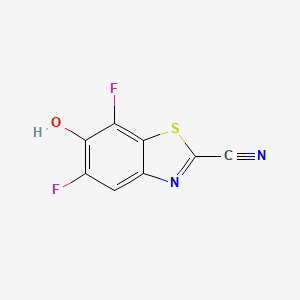

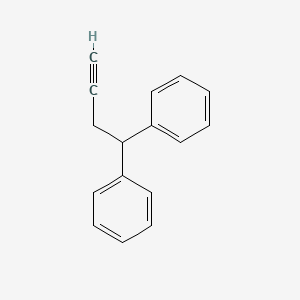

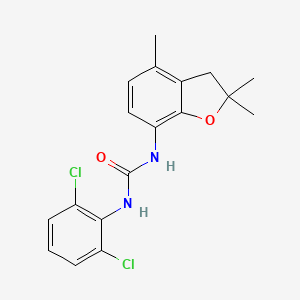

“Boc-D-glu(obzl)-osu” is a chemical compound with the molecular formula C21H26N2O8 . It is used in various chemical and biological applications .

Physical And Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a molar mass of 337.4 g/mol . Other properties such as melting point, solubility, and optical rotation are also important for its applications .

Aplicaciones Científicas De Investigación

1. Use in Molecularly Imprinted Polymeric Membranes

Molecularly imprinted polymeric membranes with tripeptide residue H–Glu(OBzl)–Glu(OBzl)–Glu(OBzl)–CH2 (EEE) show adsorption selectivity toward specific molecules. These membranes can be used for enantioselective electrodialysis, achieving significant separation factors (Yoshikawa, Ooi, & Izumi, 2001).

2. Crystal Structure Analysis

The crystal structure of peptides containing Boc-Aib-Glu(OBzl) demonstrates a parallel zipper arrangement of interacting helical peptide columns. This has implications in understanding peptide interactions and molecular structures (Karle, Flippen-Anderson, Uma, & Balaram, 1990).

3. Synthesis of Peptide Derivatives

Boc-D-glu(obzl)-osu can be used in the synthesis of various peptide derivatives. A method of obtaining Boc-L-Ala-D-iGln-OBzl and its amide analogs by condensing the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester ofD-Glu in the presence of NaHCO3 is proposed (Zemlyakov, 2005).

4. Synthesis of Protected Oligophosphoseryl Peptides

Protected oligophosphoseryl peptides from bovine caseins were synthesized using Boc-Ser[PO(OPh)2]-OH as an acylating carboxyl component. This method is relevant in peptide synthesis and can be applied to the study of protein structures (Paquet & Johns, 2009).

5. Analyzing Side Reactions in Peptide Synthesis

In peptide synthesis, Boc-Glu(OBzl) has been observed to undergo transesterification, indicating steps for improvement and opportunities for structural diversification in combinatorial design (Hsieh, Demaine, & Gurusidaiah, 2009).

6. Solid-State Characterization of Peptides

The crystal structure of protected peptides containing Boc-Leu-Aib-Pro-Val-Aib-Aib-Glu(OBzl)-Gln-Phl × H2O has implications for understanding peptide conformations and interactions in the solid state (Bosch, Jung, Schmitt, & Winter, 1985).

Mecanismo De Acción

Target of Action

Boc-D-glu(obzl)-osu, also known as Boc-D-glutamic acid 1-benzyl ester , is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides . The primary targets of this compound are the amino acid residues in the peptide chain .

Mode of Action

This compound interacts with its targets by influencing the secretion of anabolic hormones . This interaction results in changes in the supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

This compound affects the biochemical pathways related to the secretion of anabolic hormones . The downstream effects of these pathways include increased fuel supply during exercise, improved mental performance during stress-related tasks, and reduced exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound’s action include the secretion of anabolic hormones, supply of fuel during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJBCWSNHLGDLQ-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2566278.png)

![(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2566281.png)

![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)

![ethyl 2-({[(4-(4-bromophenyl)-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![3-[[1-(Oxolan-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2566294.png)